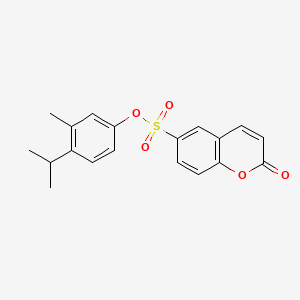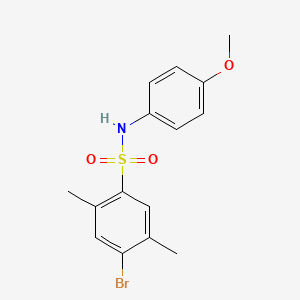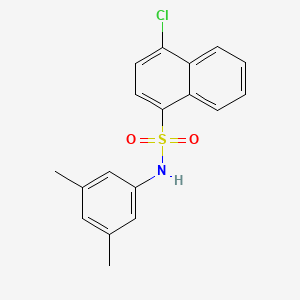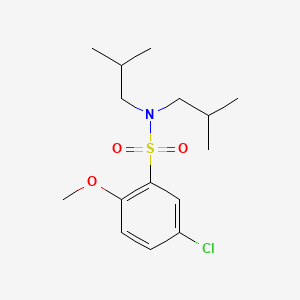
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide can increase the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus by blocking the integration of the viral DNA into the host genome. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with the pathology of the disease.
実験室実験の利点と制限
One advantage of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has been shown to have a broad spectrum of activity against various diseases. It has also been found to enhance the effects of other drugs, making it a potential candidate for combination therapy. However, one limitation of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has low bioavailability, which can limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing.
将来の方向性
For the study of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide include improving its pharmacokinetic properties and studying its potential as a combination therapy with other drugs.
合成法
The synthesis of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps. The first step is the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2-methylpropan-2-ol to produce 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. The yield of the final product is around 50%.
科学的研究の応用
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques.
特性
IUPAC Name |
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3S/c1-11(2)9-17(10-12(3)4)21(18,19)15-8-13(16)6-7-14(15)20-5/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBYLJBYSIXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)
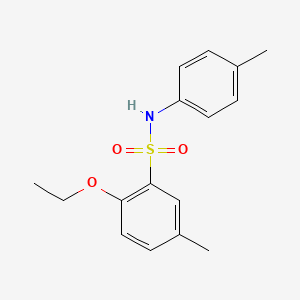
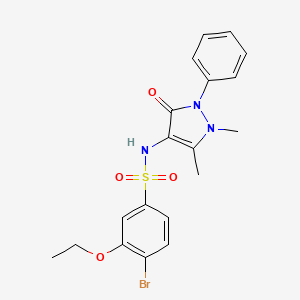
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
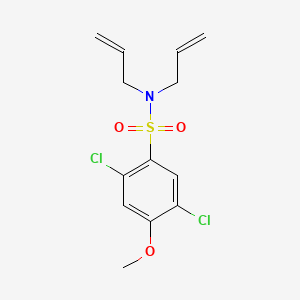
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
